molecular formula C4H8F2O B1422780 4,4-Difluorobutan-1-ol CAS No. 272440-79-6

4,4-Difluorobutan-1-ol

Cat. No.: B1422780
CAS No.: 272440-79-6
M. Wt: 110.1 g/mol
InChI Key: DZVCDDZUOAMMJT-UHFFFAOYSA-N
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Description

4,4-Difluorobutan-1-ol: is an organic compound with the molecular formula C4H8F2O . It is a fluorinated alcohol, characterized by the presence of two fluorine atoms attached to the fourth carbon of the butanol chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4-Difluorobutan-1-ol can be synthesized through several methods. One common approach involves the fluorination of 1-butanol using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction typically occurs under mild conditions, with the fluorinating agent converting the hydroxyl group into a difluoromethyl group .

Industrial Production Methods: Industrial production of this compound often involves the use of Grignard reagents and fluorinating agents. For example, ethyl trifluoroacetate can react with a Grignard reagent to form an intermediate, which is then reduced and hydrolyzed to yield this compound .

Chemical Reactions Analysis

Types of Reactions: 4,4-Difluorobutan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4,4-Difluorobutan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-difluorobutan-1-ol involves its interaction with various molecular targets. The presence of fluorine atoms enhances its ability to form hydrogen bonds and interact with biological molecules. This can lead to the modulation of enzyme activity, receptor binding, and other biochemical processes. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • 4,4-Difluorobutanal
  • 4,4-Difluorobutanoic acid
  • 4,4-Difluorobutane
  • 4,4,4-Trifluoro-1-butanol

Comparison: 4,4-Difluorobutan-1-ol is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it has a higher boiling point and different reactivity profiles, making it suitable for specific applications in synthesis and research .

Properties

IUPAC Name

4,4-difluorobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F2O/c5-4(6)2-1-3-7/h4,7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZVCDDZUOAMMJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

272440-79-6
Record name 4,4-difluorobutan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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